H2S Donor 5a

H2S donor cysteine activation release mechanism

Conventional H2S donors (NaHS, GYY4137) produce uncontrolled release kinetics that confound dose-response and temporal signaling studies. H2S Donor 5a eliminates this variability through strict cysteine-dependent activation-no H2S liberation occurs in thiol-free environments. • Defined peak release at 18 min (pH 7.4, 1 mM cysteine) for reproducible acute/subacute cellular assays. • Zero cross-reactivity with -OH and -NH2 groups minimizes matrix interference in H2S detection workflows (microelectrodes, fluorescent probes, colorimetric assays). • Stable as a solid; shipped ambient. Enables precise correlation between H2S exposure duration and downstream vascular or redox effects.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
Cat. No. B132899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2S Donor 5a
SynonymsN-(Benzoylthio)benzamide
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16)
InChIKeyIJYATHJDICJZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H2S Donor 5a – A Cysteine-Activated Hydrogen Sulfide Donor for Controlled Release Studies


H2S Donor 5a (N-(benzoylthio)benzamide; CAS 134861-13-5) is a stable, cysteine-activated hydrogen sulfide (H2S) donor [1]. It belongs to the N-(benzoylthio)benzamide class of synthetic donors, which release H2S upon reaction with biological thiols such as cysteine or reduced glutathione [1]. Unlike sulfide salts (e.g., NaHS) that generate a rapid, transient H2S burst, or spontaneously hydrolyzing donors like GYY4137, 5a offers a controlled, trigger-dependent release profile that mimics endogenous, enzyme-mediated H2S production [2].

Why H2S Donor 5a Cannot Be Replaced by Other H2S Donors


Interchanging H2S donors without considering their release mechanism, kinetics, and activation triggers can confound experimental outcomes. H2S Donor 5a requires an exogenous or endogenous thiol (e.g., cysteine) for activation, ensuring that H2S liberation occurs only in thiol-rich environments such as the cytosol or plasma [1]. In contrast, widely used donors like GYY4137 release H2S via spontaneous hydrolysis in aqueous buffers, which can lead to variable, uncontrolled release rates and off-target effects [2]. Fast-releasing salts (NaHS, Na₂S) produce a supraphysiological H2S spike that does not replicate the slow, sustained endogenous production [3]. Therefore, substituting 5a with a donor of a different class compromises the physiological relevance of H2S delivery and obscures data interpretation.

Quantitative Differentiation of H2S Donor 5a from Analogs


Cysteine-Dependent Activation vs. Spontaneous Hydrolysis of GYY4137

H2S Donor 5a releases H2S only in the presence of cysteine or other thiols, whereas GYY4137 undergoes spontaneous hydrolysis in aqueous buffers. In a pH 7.4 PBS buffer containing 1 mM cysteine, 5a generated H2S with a peaking time of 18 minutes. In contrast, GYY4137 releases H2S continuously via hydrolysis even in the absence of cysteine, with a peaking time of approximately 10 minutes under similar conditions [1][2].

H2S donor cysteine activation release mechanism

Tunable H2S Release Kinetics via Structural Modification

Within the N-(benzoylthio)benzamide series (5a–5l), electron-withdrawing substituents accelerate H2S generation while electron-donating groups slow it. Compound 5a (unsubstituted) exhibits a peaking time of 18 min in pH 7.4 PBS with excess cysteine. This contrasts with 5b (4-methoxy, electron-donating) which shows slower release, and 5k (4-nitro, electron-withdrawing) which releases H2S more rapidly [1].

H2S donor release kinetics structure-activity relationship

Selectivity Over Common Cellular Nucleophiles

H2S Donor 5a remains inert toward hydroxyl (-OH) and amino (-NH₂) groups, two abundant nucleophilic functionalities in biological systems. In contrast, sulfide salts (NaHS, Na₂S) can react non-specifically with various electrophiles, and GYY4137 may interact with amine-containing buffers [1][2]. This selectivity was experimentally confirmed by incubating 5a with representative -OH and -NH₂ compounds and observing no H2S release or decomposition [1].

H2S donor selectivity chemical stability

Demonstrated H2S Release in Complex Biological Medium

H2S Donor 5a releases H2S in human plasma (containing ~500 µM free cysteine) with kinetics similar to those observed in PBS buffer. When plasma was pretreated with N-methylmaleimide (NMM) to block free cysteine, H2S release was abolished, confirming the cysteine-dependent mechanism in a biologically relevant milieu [1]. This contrasts with GYY4137, which releases H2S in plasma independently of cysteine [2].

H2S donor plasma ex vivo

In Vivo Vascular Activity of Arylthioamide Class (Class-Level Inference)

Although direct in vivo data for H2S Donor 5a are not yet published, structurally related arylthioamides (compounds 1–3 and 7) have demonstrated significant vasorelaxant effects in isolated rat aortic rings and reduced systolic blood pressure in anesthetized normotensive rats upon oral administration [1]. Compound 1 (an arylthioamide) strongly abolished noradrenaline-induced vasoconstriction and hyperpolarized human vascular smooth muscle cells [1]. These findings support the translational potential of the arylthioamide scaffold, including 5a, for cardiovascular research.

H2S donor in vivo vasodilation

High-Impact Applications for H2S Donor 5a in Academic and Industrial Research


Mechanistic Studies of Cysteine-Dependent H2S Signaling

H2S Donor 5a is uniquely suited for dissecting the role of cysteine availability in H2S-mediated signaling. Its strict requirement for thiol activation allows researchers to control the onset of H2S release by adding exogenous cysteine or by exploiting endogenous cysteine gradients. This is particularly valuable in studies of redox biology, where cysteine levels fluctuate [1].

Controlled-Release Assays in Cell Culture and Isolated Tissues

With a defined peaking time of 18 minutes (pH 7.4, 1 mM cysteine), 5a provides a reproducible H2S delivery window for acute and subacute cellular assays. This contrasts with the immediate burst from NaHS or the variable, prolonged release from GYY4137, enabling more precise correlation between H2S exposure duration and downstream effects [1][2].

Cardiovascular Pharmacology and Vasodilation Studies

Given the vasorelaxant properties of structurally related arylthioamides, H2S Donor 5a is a promising tool for investigating H2S-dependent regulation of vascular tone, blood pressure, and endothelial function. Its cysteine-triggered release profile may better mimic endogenous H2S production in vascular tissues compared to hydrolysis-dependent donors [3].

Method Development for H2S Quantification and Sensor Validation

The stable, cysteine-dependent release of 5a makes it an ideal standard for calibrating H2S detection methods (e.g., microelectrodes, fluorescent probes, colorimetric assays) in complex biological matrices. Its lack of reactivity with -OH and -NH2 groups minimizes matrix interference, ensuring accurate quantification [1].

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